molecular formula C13H14N2O3S B2799242 1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione CAS No. 1903537-54-1

1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2799242
CAS No.: 1903537-54-1
M. Wt: 278.33
InChI Key: AERDCKIJAJAFMA-UHFFFAOYSA-N
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Description

The compound 1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione is a heterocyclic derivative featuring a pyrrolidine-2,5-dione (succinimide) core fused with a substituted azetidine ring and a thiophene-acetyl moiety. The incorporation of azetidine (a four-membered nitrogen-containing ring) and thiophene (a sulfur-containing aromatic heterocycle) may enhance its bioactivity, solubility, or metabolic stability compared to simpler analogs.

Properties

IUPAC Name

1-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-11-3-4-12(17)15(11)9-7-14(8-9)13(18)6-10-2-1-5-19-10/h1-2,5,9H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERDCKIJAJAFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield the corresponding alcohols.

Mechanism of Action

The mechanism of action of 1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thiophene ring may facilitate binding to hydrophobic pockets, while the azetidine and pyrrolidine-2,5-dione moieties may interact with polar or charged residues in the target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-{1-[2-(Thiophen-2-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione to structurally and functionally related compounds, focusing on synthesis, yields, structural features, and bioactivity.

Structural Features

Compound Name Core Structure Key Substituents Notable Features
This compound (Target) Pyrrolidine-2,5-dione Azetidine ring, thiophene-acetyl group Compact azetidine ring may enhance rigidity; thiophene improves lipophilicity.
1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Pyridine-amino-methyl group Pyridine enhances antimicrobial activity; Mannich base synthesis.
1-{2-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Indole-piperidine-ethyl chain Indole and piperidine moieties may target CNS receptors.
1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Aryloxy and acetylphenyl groups Aryl substitutions improve GABA-transaminase inhibition.

Key Research Findings

Structural Advantages : The azetidine-thiophene combination in the target compound may offer improved metabolic stability over larger heterocycles (e.g., piperidine in ), while retaining bioactivity.

hypothetical lower yields for azetidine analogs).

Bioactivity Trends : Pyrrolidine-2,5-dione derivatives with aromatic/heteroaromatic substitutions (thiophene, indole, pyridine) consistently show antimicrobial or CNS-targeted activity .

Q & A

Q. Key Challenges :

  • Steric hindrance : The azetidine ring’s compact structure complicates nucleophilic additions.
  • Oxidative instability : The thiophene group may require protection (e.g., using tert-butyl groups) during reactive steps .

How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Advanced
DoE minimizes trial-and-error by systematically varying parameters:

  • Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst load (e.g., Pd(PPh₃)₄), and reaction time .
  • Response Surface Methodology (RSM) : Identifies optimal conditions for yield and purity. For example, a central composite design could reveal that 60°C in THF with 5 mol% catalyst maximizes coupling efficiency .
  • Contradiction resolution : If conflicting data arise (e.g., low yield at high temperatures despite faster kinetics), DoE helps pinpoint competing degradation pathways .

What analytical techniques are critical for characterizing this compound’s structure and purity?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the azetidine-pyrrolidine fusion and thiophene substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 323.2) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the spatial orientation of the thiophene-acetyl group relative to the azetidine ring .

How does the thiophene-acetyl moiety influence biological activity, and what assays validate its pharmacological potential?

Q. Advanced

  • Mechanistic Insight : The thiophene group enhances π-π stacking with enzyme active sites (e.g., acetylcholinesterase), while the acetyl spacer modulates solubility .
  • Assays :
    • AChE Inhibition : Ellman’s assay using donepezil as a positive control; IC₅₀ values <10 µM suggest therapeutic relevance .
    • Cytotoxicity Screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to rule off-target effects .
  • Contradictions : Discrepancies in IC₅₀ values across studies may arise from variations in assay pH or substrate concentration, necessitating standardized protocols .

How can computational modeling predict this compound’s reactivity and binding affinity?

Q. Advanced

  • DFT Calculations : Assess charge distribution and reactive sites (e.g., nucleophilic attack at the azetidine carbonyl) .
  • Molecular Docking (AutoDock Vina) : Simulates binding to AChE, highlighting hydrogen bonds between the pyrrolidine-dione and catalytic serine .
  • MD Simulations : Evaluates stability of the protein-ligand complex over 100 ns trajectories; RMSD <2 Å indicates robust binding .

What strategies resolve contradictions in reported biological activity data for analogous compounds?

Q. Advanced

  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers or methodological biases (e.g., differing cell lines) .
  • SAR Studies : Systematically modify substituents (e.g., replacing thiophene with furan) to isolate contributions of specific groups to activity .
  • Orthogonal Assays : Validate enzyme inhibition with fluorescence-based TLC assays alongside traditional spectrophotometry .

What industrial synthesis challenges might arise when scaling up production, and how can they be mitigated?

Q. Advanced

  • Heat Management : Exothermic steps (e.g., cyclization) require jacketed reactors with precise temperature control to prevent decomposition .
  • Catalyst Recovery : Immobilized catalysts (e.g., Pd on mesoporous silica) reduce costs and metal contamination .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., azetidine precursors) via LC-MS monitoring .

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